2,4-Thiazolidinedione
Overview
Description
Synthesis Analysis
- 2,4-Thiazolidinediones are synthesized through various methods, often involving the manipulation of the linker variations at the 3rd and 5th positions of the thiazolidinedione ring. This flexibility in synthesis allows for the creation of a wide range of derivatives with diverse biological activities (Bireddy et al., 2020).
Molecular Structure Analysis
- The molecular structure of 2,4-Thiazolidinediones is characterized by the presence of both hydrogen bonding donor and acceptor regions. This dual feature makes it a valuable scaffold for the development of various biologically active compounds (Sethi et al., 2020).
Chemical Reactions and Properties
- 2,4-Thiazolidinediones undergo a range of chemical reactions, including Knoevenagel condensation and reactions with various amines and aldehydes. These reactions lead to the formation of derivatives with potential as antidiabetic, anti-inflammatory, and free radical scavenging agents (Srivastava et al., 2019).
Physical Properties Analysis
- The physical properties of 2,4-Thiazolidinedione derivatives are influenced by their molecular structure. Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are important for understanding their potential therapeutic applications (Ansari et al., 2023).
Chemical Properties Analysis
- 2,4-Thiazolidinediones exhibit diverse chemical properties due to their structural versatility. They serve as key intermediates in the synthesis of various biologically active compounds and have shown potential in treating conditions like diabetes and inflammation (Behbehani & Ibrahim, 2012).
Scientific Research Applications
Development of Pharmaceutical Compounds : TZD serves as a fundamental scaffold in the development of drugs that modulate PPARgamma, PTP1B, and ALR2, which are crucial in the treatment of diabetes mellitus (Long, Le Gresley, & Wren, 2021).
Synthesis of Biologically Active Agents : It is used in synthesizing agents with antimicrobial properties and anti-diabetes drugs (Meng, Li, & Zheng, 2008).
Treatment of Insulin Resistance and Type 2 Diabetes : TZD is being developed for treating insulin resistance and type 2 diabetes mellitus, focusing on regulating gene expression related to metabolism and host defense (Schoonjans & Auwerx, 2000).
Antimicrobial and Bioavailability Improvement : Derivatives of 2,4-thiazolidinedione can enhance antimicrobial activity and potentially improve drug bioavailability and efficacy (Sethi et al., 2018).
Insulin Sensitivity and Adipocyte Differentiation : It increases insulin sensitivity and promotes adipocyte differentiation in vitro, potentially targeting PPARα for therapeutic actions (Lehmann et al., 1995).
Decreasing Insulin Resistance : Thiazolidinediones are known to decrease insulin resistance, thus increasing glucose uptake and correcting other abnormalities associated with insulin resistance syndrome (Parulkar et al., 2001).
Development as Antimicrobial, Anticancer, and Antidiabetic Agents : They have been developed for various clinical disorders as antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022).
Treatment of Type 2 Diabetes Mellitus : Thiazolidinediones are used to treat type 2 diabetes mellitus by inducing glyceroneogenesis in fat cells, reducing plasma glucose, insulin, triglyceride, and fatty acid levels (Tordjman et al., 2003).
Enhancement of Bone Loss : These compounds may enhance bone loss induced by estrogen deprivation (Sottile, Seuwen, & Kneissel, 2004).
Insulin Action Enhancement : TZDs enhance insulin action and reduce insulin resistance by increasing insulin-dependent glucose disposal and reducing hepatic glucose output (Saltiel & Olefsky, 1996).
Safety And Hazards
2,4-Thiazolidinedione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .
Future Directions
There is ongoing research into the potential applications of 2,4-Thiazolidinedione and its derivatives. For instance, Bar et al. in 2022 designed and synthesized novel 4-thiazolidinone analogs as potential PPAR- γ modulators . This suggests that there is potential for further exploration and development of 2,4-Thiazolidinedione and its derivatives in the future.
properties
IUPAC Name |
1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPZXTWZATXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39131-10-7 (potassium) | |
Record name | 2,4-Thiazolidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040623 | |
Record name | Thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione | |
CAS RN |
2295-31-0 | |
Record name | Thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2295-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Thiazolidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-thiazolidinedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11898 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-THIAZOLIDINEDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6745 | |
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Record name | 2,4-Thiazolidinedione | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.220 | |
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Record name | 2,4-THIAZOLIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA68LXK93C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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